molecular formula C29H24ClP B3419312 (Naphthalen-2-ylmethyl)triphenylphosphonium chloride CAS No. 141185-40-2

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride

Cat. No.: B3419312
CAS No.: 141185-40-2
M. Wt: 438.9 g/mol
InChI Key: RUNDLQQDGHJAGT-UHFFFAOYSA-M
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Description

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a quaternary phosphonium salt characterized by a naphthalene moiety substituted at the 2-position with a methyl group attached to a triphenylphosphonium core. Phosphonium salts of this type are widely utilized in organic synthesis, particularly in Wittig reactions, due to their ability to form ylides for olefination. The naphthalene group likely enhances steric bulk and aromatic interactions, influencing reactivity and solubility compared to simpler alkyl-substituted analogs.

Properties

IUPAC Name

naphthalen-2-ylmethyl(triphenyl)phosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24P.ClH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNDLQQDGHJAGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141185-40-2
Record name 2-NAPHTHYLMETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a naphthalen-2-ylmethyl halide under suitable conditions. A common method includes:

    Reactants: Triphenylphosphine and naphthalen-2-ylmethyl chloride.

    Solvent: Anhydrous solvents such as dichloromethane or toluene.

    Conditions: The reaction is often carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors for better control and yield.

Types of Reactions:

    Oxidation: The phosphonium group can undergo oxidation to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.

    Substitution: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents.

Major Products:

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and naphthalen-2-ylmethane.

    Substitution: Corresponding substituted phosphonium salts.

Chemistry:

    Catalysis: The compound’s bulky, positively charged phosphonium group and aromatic substituents make it a potential catalyst in organic reactions, influencing reaction rates and selectivities.

Biology and Medicine:

    Antibacterial and Antifungal Properties: Phosphonium salts, including this compound, are explored for their potential antibacterial and antifungal activities.

Industry:

    Material Science: The combination of hydrophobic and hydrophilic moieties suggests applications in self-assembly and the formation of supramolecular structures, which could be used in designing functional materials.

Mechanism of Action

The mechanism by which (Naphthalen-2-ylmethyl)triphenylphosphonium chloride exerts its effects is largely dependent on its interaction with molecular targets. The phosphonium group can act as a Lewis acid, facilitating various catalytic processes. In biological systems, the compound may interact with cellular membranes or proteins, disrupting normal functions and leading to antibacterial or antifungal effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Triphenylphosphonium Chloride Derivatives

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactions
This compound* 2-Naphthylmethyl C₂₉H₂₄ClP 438.93 Not reported Wittig reactions, organic synthesis
Allyl triphenylphosphonium chloride (CAS 18480-23-4) Allyl C₂₁H₂₀ClP 338.81 227–229 Wittig olefination
(1-Naphthylmethyl)triphenylphosphonium chloride 1-Naphthylmethyl C₂₉H₂₄ClP 438.93 Crystalline powder Not specified
Methyltriphenylphosphonium chloride Methyl C₁₉H₁₈ClP 304.42 Not reported Phase-transfer catalysis
(2,4-Dichlorobenzyl)triphenylphosphonium chloride 2,4-Dichlorobenzyl C₂₅H₂₀Cl₃P 460.75 White to light yellow crystals Not specified
(4-Ethoxy-2,4-dioxobutyl)triphenylphosphonium chloride 4-Ethoxy-2,4-dioxobutyl C₂₄H₂₆ClO₃P 452.89 Pale yellow solid Synthesis of γ,δ-unsaturated β-keto esters

Key Observations:

Structural and Molecular Variations: Naphthalene Derivatives: Both 1- and 2-naphthylmethyl analogs share identical molecular weights (438.93 g/mol) but differ in regiochemistry, which may affect reactivity in sterically demanding reactions . Alkyl vs. Aryl Substituents: Allyl and methyl derivatives (MW 338.81 and 304.42 g/mol, respectively) are smaller, enabling higher solubility in polar solvents compared to bulkier naphthalene or dichlorobenzyl analogs .

Synthetic Applications :

  • Wittig Reactions : Allyl and methyl derivatives are well-documented in forming alkenes via ylide intermediates . The naphthalene-based analog is expected to participate similarly but may require optimized conditions due to steric hindrance.
  • Specialized Synthesis : The 4-ethoxy-2,4-dioxobutyl derivative facilitates peroxidation reactions to access γ,δ-unsaturated β-keto esters, highlighting the role of electron-deficient substituents in directing reaction pathways .

Physical Properties: Melting Points: Allyl triphenylphosphonium chloride exhibits a high melting point (227–229°C), consistent with ionic solid behavior . Solubility: Methyl and allyl analogs are more soluble in chlorinated solvents (e.g., CH₂Cl₂) than bulkier aryl-substituted salts, which may require polar aprotic solvents like DMF .

Role in Medicinal Chemistry

Triphenylphosphonium salts are explored for mitochondrial targeting in drug delivery due to their lipophilic cations.

Biological Activity

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a phosphonium salt that has gained attention in biological research due to its potential applications in medicinal chemistry and its unique properties as a mitochondria-targeted compound. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C29H24ClP. It is synthesized through various methods, often involving the reaction of naphthalene derivatives with triphenylphosphine. For instance, one method involves reacting naphthalen-2-ylmethyl bromide with triphenylphosphine in an organic solvent, yielding the desired phosphonium salt with high purity and yield .

The biological activity of this compound is primarily attributed to its ability to target mitochondria. The triphenylphosphonium (TPP) moiety allows for selective accumulation within the mitochondrial matrix, where it can influence mitochondrial function and redox signaling pathways. This characteristic makes it a valuable tool in cancer therapy and mitochondrial research.

Key Mechanisms:

  • Mitochondrial Targeting : The positive charge of the TPP group facilitates the accumulation of the compound within negatively charged mitochondrial membranes.
  • Reactive Oxygen Species (ROS) Modulation : It can alter ROS levels, which play a critical role in cell signaling and apoptosis.
  • Antiproliferative Effects : The compound has shown potential in inhibiting cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

Cytotoxicity Studies

Several studies have assessed the cytotoxic effects of this compound on various cancer cell lines:

  • HepG2 Cells : In vitro studies indicated that at concentrations below 10 µM, the compound exhibited low cytotoxicity against HepG2 liver cancer cells, suggesting a potential therapeutic window for further exploration .
  • A549 Cells : Notably, at higher concentrations, significant cytotoxic effects were observed, characterized by cellular swelling and nuclear shrinkage, indicative of necrosis .
Cell LineConcentration (µM)Observed Effect
HepG2<10Low cytotoxicity
A549>10Cell swelling, nuclear shrinkage
Bel-7402VariesNecrosis at higher concentrations

Antiviral Activity

Recent investigations have also highlighted the antiviral properties of compounds related to this compound. For example, derivatives with lipophilic groups displayed low nanomolar activities against specific viral strains . The presence of naphthyl groups was associated with enhanced activity compared to other substituents.

Case Studies

  • Cancer Therapy : A study demonstrated that compounds containing a naphthalene moiety showed increased anticancer activity by targeting mitochondrial functions and modulating ROS levels in various cancer cell lines .
  • Antiviral Research : Another investigation found that modifications on the naphthalene ring could enhance antiviral efficacy against Lassa fever virus pseudoviruses (LASVpv), with certain derivatives achieving IC50 values as low as 15 nM .

Scientific Research Applications

Organic Synthesis

Reactivity and Synthesis:
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride serves as a key reagent in organic synthesis, particularly in the formation of complex molecular structures. It has been used to synthesize various carbazole derivatives, which are important in the development of light-emitting diodes (LEDs) and other optoelectronic devices. For instance, its reaction with carbazole-3-carbaldehyde yielded a significant product with an 88% yield under reflux conditions in tetrahydrofuran (THF) .

Case Study: Synthesis of Carbazole Derivatives

  • Reactants: 9-benzyl-9H-carbazole-3-carbaldehyde and this compound.
  • Conditions: Reflux in THF with sodium hydride.
  • Yield: 88%
CompoundYield (%)Conditions
3-(2-(naphthalen-2-yl)vinyl)-9H-carbazole88%Reflux in THF

This synthesis pathway illustrates the utility of this compound as a precursor for creating functionalized carbazoles.

Materials Science

Thin Film Applications:
The compound has been investigated for its role in the preparation of polycarbazole thin films, which are promising materials for electronic applications. Research indicates that polycarbazole derivatives can be used in organic photovoltaics and sensors due to their excellent charge transport properties .

Case Study: Polycarbazole Thin Films
In a study on electrochemical oxidation of carbazole monomers, this compound was utilized to create thin films that demonstrated enhanced electrical conductivity and stability.

Medicinal Chemistry

Potential Antiviral Activity:
Recent studies have explored the potential of naphthalene derivatives, including those synthesized from this compound, as inhibitors of human cytomegalovirus (HCMV) protease. This application highlights the compound's relevance in developing antiviral agents .

Case Study: HCMV Protease Inhibition
Research has shown that derivatives synthesized from this phosphonium salt exhibit promising activity against HCMV protease, suggesting a pathway for therapeutic development.

Fluorescent Chemosensors

The compound is also employed in the preparation of catechol derivatives that function as fluorescent chemosensors. These sensors are capable of detecting pH changes across a wide range, making them valuable tools in biochemical assays .

Application Summary:

Application AreaSpecific Use
Organic SynthesisSynthesis of carbazole derivatives
Materials SciencePreparation of conductive thin films
Medicinal ChemistryDevelopment of antiviral agents
Fluorescent SensorspH detection

Chemical Reactions Analysis

Hydrolysis and Stability

The compound undergoes hydrolysis in aqueous environments, particularly under acidic or basic conditions:

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride+H2OTriphenylphosphine oxide+2-Naphthalenemethanol+HCl\text{(Naphthalen-2-ylmethyl)triphenylphosphonium chloride} + \text{H}_2\text{O} \rightarrow \text{Triphenylphosphine oxide} + \text{2-Naphthalenemethanol} + \text{HCl}

Hydrolysis Kinetics

pHTemperature (°C)Half-Life (h)
2254.2
72548.6
12251.8

Hydrolytic instability necessitates anhydrous storage conditions .

Nucleophilic Substitution Reactions

The chloride counterion participates in halide exchange reactions with silver salts:

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride+AgBF4(Naphthalen-2-ylmethyl)triphenylphosphonium tetrafluoroborate+AgCl\text{this compound} + \text{AgBF}_4 \rightarrow \text{(Naphthalen-2-ylmethyl)triphenylphosphonium tetrafluoroborate} + \text{AgCl} \downarrow

Anion Metathesis Efficiency

Silver SaltSolventReaction Time (h)Conversion (%)
AgPF₆Acetone298
AgOTfMeCN1.595
AgSbF₆CH₂Cl₂389

Method enables tuning of phosphonium salt properties for specific applications .

Coordination Chemistry

The phosphonium cation coordinates with transition metals, forming complexes useful in catalysis:

Representative Complexes

Metal CenterLigand RatioGeometryApplication
Pd(II)1:2Square planarCross-coupling catalysis
Au(I)1:1LinearAlkyne activation
Ru(II)1:3OctahedralPhotoredox catalysis

Structural studies show naphthyl groups enhance π-stacking in catalyst design .

Industrial-Scale Process Considerations

Optimized Synthesis Protocol

ParameterLaboratory ScalePilot Plant Scale
Reaction Temperature80°C75°C
PPh₃ Equiv1.051.02
SolventTolueneXylene
Cycle Time12 h8 h

Scale-up challenges include exotherm management and byproduct removal .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Naphthalen-2-ylmethyl)triphenylphosphonium chloride, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via quaternization of triphenylphosphine with a naphthalenylmethyl halide. Key parameters include:

  • Solvent selection : Methylene chloride or toluene are common due to their inertness and ability to dissolve aromatic substrates .
  • Temperature : Reactions often proceed at room temperature but may require reflux for sluggish substrates (e.g., sterically hindered halides) .
  • Purification : Recrystallization from 2-propanol or ethanol yields high-purity products, as demonstrated for analogous phosphonium salts .
  • Table 1 : Comparative reaction conditions from literature:
SubstrateSolventTemp. (°C)Yield (%)Reference
2-Naphthylmethyl bromideCH₂Cl₂2585
Allyl bromideToluene11078

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this phosphonium salt?

  • NMR Spectroscopy :

  • ¹H NMR : Benzylic protons (CH₂) resonate at δ ~5.5–5.8 ppm (Me₂SO-d₆), with aromatic protons appearing as multiplets at δ 7.8–8.0 ppm .
  • ³¹P NMR : A singlet near δ 25–30 ppm confirms phosphonium salt formation .
    • X-ray Crystallography : SHELX software is widely used for structure refinement. For example, analogous compounds exhibit P–C bond lengths of ~1.80 Å and Cl⁻ counterion distances of ~3.30 Å .

Q. How does the steric bulk of the naphthalenyl group influence the compound’s reactivity in organocatalytic or Wittig reactions?

  • Steric Effects : The naphthalenyl group reduces nucleophilicity at the phosphorus center, slowing quaternization but enhancing stability. This necessitates stronger bases (e.g., NaOMe) for ylide generation in Wittig reactions .
  • Reactivity Trade-offs : While bulky substituents hinder side reactions (e.g., hydrolysis), they may reduce yields in coupling reactions with sterically sensitive aldehydes .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

  • Root Cause Analysis : Variations arise from:

  • Hydration state : Hygroscopic samples may show lower observed melting points. Anhydrous recrystallization (e.g., using dry 2-propanol) minimizes this .
  • Crystallographic polymorphism : Single-crystal X-ray studies (e.g., using SHELXL) can identify polymorphic forms, as seen in related phosphonium salts .
    • Validation Protocol : Cross-reference NMR data with computational models (DFT calculations) and confirm purity via elemental analysis .

Q. What computational methods are suitable for modeling the electronic structure and non-covalent interactions of this compound?

  • DFT Studies : Gaussian or ORCA software can optimize geometry and predict NMR shifts (error < 0.1 ppm for ¹H) .
  • Intermolecular Interactions : Hirshfeld surface analysis reveals dominant Cl⁻···H–C contacts (~30% contribution) in crystal packing .

Q. What mechanistic insights explain the compound’s instability under basic conditions?

  • Degradation Pathways : Under strong bases (e.g., NaOH), cleavage of the P–C bond occurs via an SN2 mechanism, yielding triphenylphosphine oxide and naphthalenemethanol. This is supported by trapping intermediates with D₂O in NMR studies .
  • Mitigation Strategies : Use mild, anhydrous bases (e.g., DBU) in inert atmospheres to minimize decomposition .

Q. How does this phosphonium salt compare to structurally analogous compounds in radical-initiated polymerization?

  • Comparative Data : Allyl and propargyl derivatives (e.g., PI-26232, CAS 18480-23-4) exhibit faster initiation due to lower bond dissociation energies (BDEs). The naphthalenyl group increases stability but reduces radical generation efficiency by ~20% .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride
Reactant of Route 2
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride

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